molecular formula C13H10F5NOS B1443838 2-Amino-5-(pentafluorosulfanyl)phenyl phenyl ketone CAS No. 1379811-86-5

2-Amino-5-(pentafluorosulfanyl)phenyl phenyl ketone

Cat. No.: B1443838
CAS No.: 1379811-86-5
M. Wt: 323.28 g/mol
InChI Key: DESLRNFKNRQKRR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of a suitable aromatic precursor with sulfur tetrafluoride (SF₄) under controlled conditions . The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the successful incorporation of the -SF₅ group.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(pentafluorosulfanyl)phenyl phenyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds, depending on the specific reaction and conditions used .

Mechanism of Action

The mechanism by which 2-Amino-5-(pentafluorosulfanyl)phenyl phenyl ketone exerts its effects is primarily through its interaction with molecular targets via the -SF₅ group. This group imparts strong electron-withdrawing properties, influencing the compound’s reactivity and binding affinity to various targets. The pathways involved often include electrophilic and nucleophilic interactions, which can modulate biological activity and chemical stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(trifluoromethyl)phenyl phenyl ketone
  • 2-Amino-5-(difluoromethyl)phenyl phenyl ketone
  • 2-Amino-5-(methyl)phenyl phenyl ketone

Uniqueness

Compared to similar compounds, 2-Amino-5-(pentafluorosulfanyl)phenyl phenyl ketone is unique due to the presence of the -SF₅ group, which provides a combination of high chemical stability, strong electron-withdrawing effects, and significant steric hindrance. These properties make it particularly valuable in applications requiring enhanced stability and reactivity .

Properties

IUPAC Name

[2-amino-5-(pentafluoro-λ6-sulfanyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F5NOS/c14-21(15,16,17,18)10-6-7-12(19)11(8-10)13(20)9-4-2-1-3-5-9/h1-8H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESLRNFKNRQKRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)S(F)(F)(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301220032
Record name (OC-6-21)-(4-Amino-3-benzoylphenyl)pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301220032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379811-86-5
Record name (OC-6-21)-(4-Amino-3-benzoylphenyl)pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-(4-Amino-3-benzoylphenyl)pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301220032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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